molecular formula C24H52ClNO2 B14310106 Diethoxy(ethyl)octadecylammonium chloride CAS No. 113679-40-6

Diethoxy(ethyl)octadecylammonium chloride

Cat. No.: B14310106
CAS No.: 113679-40-6
M. Wt: 422.1 g/mol
InChI Key: GYSCOVPOYPRSOA-UHFFFAOYSA-M
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Description

Diethoxy(ethyl)octadecylammonium chloride is a quaternary ammonium compound with the molecular formula C27H58ClNO2. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. This compound is particularly valued for its ability to reduce surface tension and act as an antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethoxy(ethyl)octadecylammonium chloride can be synthesized through a quaternization reaction. The process typically involves the reaction of octadecylamine with ethyl diethoxyacetate in the presence of a suitable alkylating agent such as ethyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products. The final product is obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

Diethoxy(ethyl)octadecylammonium chloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: It can be reduced to form corresponding amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

    Oxidation: The major products include aldehydes, ketones, and carboxylic acids.

    Reduction: The major products are primary and secondary amines, as well as alcohols.

    Substitution: The major products depend on the nucleophile used but can include various substituted ammonium compounds.

Scientific Research Applications

Diethoxy(ethyl)octadecylammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound is employed as an antimicrobial agent in various biological studies, helping to control microbial growth in cultures.

    Medicine: It is investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: The compound is used in the formulation of detergents, disinfectants, and fabric softeners.

Mechanism of Action

The mechanism of action of diethoxy(ethyl)octadecylammonium chloride primarily involves its interaction with cell membranes. As a surfactant, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The compound targets the phospholipid components of the membrane, causing increased permeability and leakage of cellular contents.

Comparison with Similar Compounds

Similar Compounds

    Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Cetyltrimethylammonium bromide: Commonly used in biochemical research as a surfactant.

Uniqueness

Diethoxy(ethyl)octadecylammonium chloride is unique due to its specific combination of ethoxy and octadecyl groups, which confer distinct surfactant properties and enhance its effectiveness as an antimicrobial agent. Its ability to act as a phase transfer catalyst also sets it apart from other similar compounds.

Properties

CAS No.

113679-40-6

Molecular Formula

C24H52ClNO2

Molecular Weight

422.1 g/mol

IUPAC Name

diethoxy-ethyl-octadecylazanium;chloride

InChI

InChI=1S/C24H52NO2.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(6-2,26-7-3)27-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1

InChI Key

GYSCOVPOYPRSOA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](CC)(OCC)OCC.[Cl-]

Origin of Product

United States

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